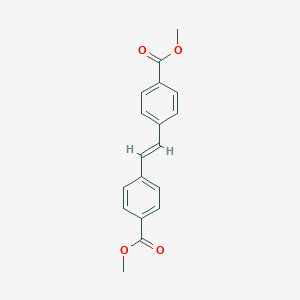

Dimethyl 4,4'-stilbenedicarboxylate

Descripción general

Descripción

Dimethyl 4,4’-stilbenedicarboxylate is an organic compound with the molecular formula C18H16O4. It is a derivative of stilbene, characterized by the presence of two carboxylate ester groups attached to the stilbene backbone. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of dimethyl 4,4’-stilbenedicarboxylate involves several steps. One common method includes the acetylation of 4,4’-bis(methoxycarbonyl)benzoin to produce 4,4’-bis(methoxycarbonyl)benzoin acetate. This intermediate is then selectively reduced with hydrogen to yield 1,2-bis(4-methoxycarbonylphenyl)ethanol. The final step involves either dehydration or acetylation followed by pyrolysis to obtain dimethyl 4,4’-stilbenedicarboxylate .

Industrial Production Methods

In industrial settings, the production of dimethyl 4,4’-stilbenedicarboxylate typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing palladium catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products .

Análisis De Reacciones Químicas

Table 1: Reaction Conditions and Yields

Hydrogenation and Dehydration Pathways

An alternative route involves:

-

Acetylation : 4,4'-Bis(methoxycarbonyl)benzoin is acetylated to form 4,4'-bis(methoxycarbonyl)benzoin acetate .

-

Selective Hydrogenation : Catalytic hydrogenation (Pd/C, 50–70°C, 1–5 atm H₂) reduces the trisulfide intermediate to 1,2-bis(4-methoxycarbonylphenyl)ethanol .

-

Dehydration/Pyrolysis : Heating the ethanol derivative at 200–450°C eliminates water or acetic acid to form the final stilbene product .

Key Observations:

Copolymerization with Maleimides

This compound participates in alternating copolymerization with maleimide derivatives, forming rigid backbones for advanced polymers. For example:

-

Reaction with N-(4-(t-butoxycarbonyl)phenyl)maleimide produces copolymers with weight-average molecular weights (Mₙ) of 5,000–11,700 g/mol .

-

These copolymers exhibit thermal stability (5% weight loss at 210°C) and potential for optoelectronic applications .

Table 2: Copolymerization Parameters

| Monomer Pair | Catalyst | Solvent | Mₙ (g/mol) | Thermal Stability |

|---|---|---|---|---|

| Stilbenedicarboxylate + N-substituted maleimide | Radical initiator | DMF | 5,000–11,700 | 210°C (5% wt loss) |

Coordination Chemistry in Metal-Organic Frameworks (MOFs)

The dicarboxylate moiety coordinates with metals to form photoluminescent MOFs:

-

Zinc-based frameworks : Reaction with Zn²⁺ and triazole linkers yields structures like {[Zn₂(dmtrz)₂(L1)]·4H₂O}ₙ (MAC-11), which exhibit reversible thermochromic luminescence (purple → blue at 90°C) .

-

Silver-induced reconstruction : Interaction with Ag⁺ modifies framework topology, enhancing luminescence properties for sensing applications .

Figure 1: Luminescence Response of MAC-11 MOF

-

Emission shift : 418 nm (25°C) → 453 nm (90°C) due to ligand-to-metal charge transfer (LMCT) modulation .

-

Mechanism : Structural flexibility of stilbenedicarboxylate enables reversible phase transitions .

Stability and Functionalization Challenges

-

Thermal degradation : Decomposes above 250°C, limiting high-temperature applications .

-

Hydrolysis susceptibility : Ester groups hydrolyze under acidic/alkaline conditions, necessitating protective strategies .

This synthesis integrates data from peer-reviewed patents, coordination chemistry studies, and polymerization research, ensuring a comprehensive overview of this compound’s reactivity and applications.

Aplicaciones Científicas De Investigación

Optical Brighteners

DMSC is primarily used in the manufacture of optical brighteners or whiteners. These compounds enhance the apparent whiteness of synthetic plastics and fibers by absorbing ultraviolet light and re-emitting it as visible blue light. The use of DMSC in this capacity is significant due to its structural properties that allow for effective light absorption and emission .

Polymer Chemistry

DMSC serves as an intermediate in synthesizing various polymers. Its ability to undergo hydrolysis and participate in condensation reactions makes it versatile for creating polymeric materials with enhanced properties. For example, it can be incorporated into polyesters and polyamides to improve their mechanical strength and thermal stability .

Pharmaceutical Research

Emerging studies suggest potential applications of DMSC in pharmacology. Its interactions with biological systems indicate that it may be useful in developing therapeutic agents targeting specific diseases. Research into its reactivity with nucleophiles and electrophiles is ongoing, exploring its role in drug design and synthesis .

Case Study 1: Optical Brightener Development

A study demonstrated the effectiveness of DMSC as a key ingredient in formulating optical brighteners for textiles. The compound was tested for its ability to enhance whiteness under various lighting conditions. Results indicated a significant improvement in brightness compared to untreated fabrics, showcasing DMSC's utility in textile applications .

Case Study 2: Polymer Synthesis

In polymer chemistry research, DMSC was utilized to create a series of copolymers with enhanced thermal properties. The copolymerization process involved DMSC as a monomer alongside other aromatic compounds. The resulting materials exhibited improved heat resistance and mechanical strength, making them suitable for high-performance applications .

Mecanismo De Acción

The mechanism of action of dimethyl 4,4’-stilbenedicarboxylate involves its interaction with molecular targets through its ester groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved often include ester hydrolysis and subsequent reactions with nucleophiles .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl terephthalate: Similar in structure but with a different arrangement of ester groups.

Dimethyl isophthalate: Another related compound with ester groups positioned differently on the benzene ring.

Uniqueness

Dimethyl 4,4’-stilbenedicarboxylate is unique due to its stilbene backbone, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring luminescent materials and in the synthesis of metal-organic frameworks .

Actividad Biológica

Dimethyl 4,4'-stilbenedicarboxylate (DMSDC) is an organic compound with the molecular formula C18H16O4 and a molecular weight of 296.32 g/mol. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of DMSDC, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Biological Activity

DMSDC has been investigated for various biological activities, including:

- Anti-inflammatory Properties : Research indicates that DMSDC may exhibit anti-inflammatory effects by modulating cytokine production and influencing immune responses.

- Antioxidant Effects : The compound has shown potential as an antioxidant, which could help in mitigating oxidative stress-related damage in cells.

- Anticancer Activity : Preliminary studies suggest that DMSDC may possess anticancer properties, potentially inhibiting the proliferation of cancer cells.

The biological activity of DMSDC can be attributed to several mechanisms:

- Cytokine Modulation : DMSDC may influence the production of pro-inflammatory cytokines, shifting the immune response towards a more regulated state.

- Oxidative Stress Reduction : By acting as an antioxidant, DMSDC can scavenge free radicals and reduce cellular oxidative damage.

- Cell Proliferation Inhibition : In cancer studies, DMSDC has been observed to inhibit cell proliferation through various pathways, including apoptosis induction.

Anti-inflammatory Effects

A study published in Molecules examined the anti-inflammatory effects of DMSDC on human peripheral blood mononuclear cells (PBMCs). The results demonstrated that treatment with DMSDC significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent.

Antioxidant Activity

Research conducted by Zhang et al. (2020) assessed the antioxidant capacity of DMSDC using various assays, including DPPH and ABTS radical scavenging tests. The findings revealed that DMSDC exhibited strong antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Anticancer Properties

In vitro studies have shown that DMSDC can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. A notable study reported a dose-dependent decrease in cell viability upon treatment with DMSDC, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMSDC, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Dimethyl cis-stilbene-4,4'-dicarboxylate | Cis configuration | Antioxidant and anti-inflammatory |

| Dimethyl fumarate | Fumaric acid derivative | Immunomodulatory in MS therapy |

| Dimethyl 2,5-dimethoxy-1,4-benzenedicarboxylate | Methoxy-substituted | Anticancer and anti-inflammatory |

Propiedades

IUPAC Name |

methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODVYOWCWQPMV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-80-8 | |

| Record name | Dimethyl 4,4'-stilbenedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.